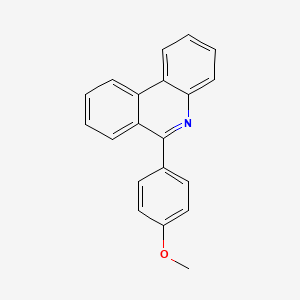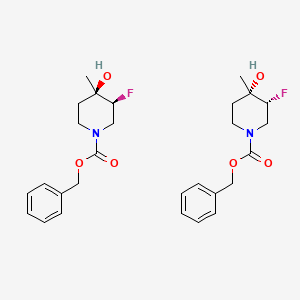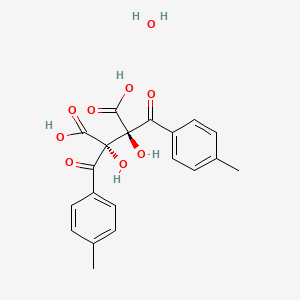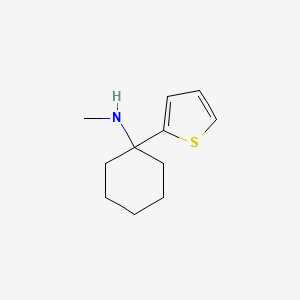![molecular formula C26H23N3O2 B14115984 3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one CAS No. 871507-16-3](/img/structure/B14115984.png)
3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of pyridine, quinoline, and dimethylamino groups, which contribute to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are combined in the presence of a base to form the desired product . The reaction conditions often require an alkaline medium at room temperature, followed by recrystallization using ethanol to purify the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs of the original compound .
Applications De Recherche Scientifique
3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in intramolecular charge transfer, which can influence its reactivity and interactions with biological molecules. This property makes it a valuable tool for studying cellular processes and developing new therapeutic strategies .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Known for its photophysical properties and applications in fluorescence studies.
(E)-1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one: Used as a laser dye and studied for its spectral characteristics.
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: Investigated for its structural and photophysical properties.
Uniqueness
3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one stands out due to its combination of pyridine and quinoline moieties, which confer unique electronic and steric properties. These features make it particularly useful in applications requiring specific interactions with biological targets or unique photophysical behaviors .
Propriétés
Numéro CAS |
871507-16-3 |
|---|---|
Formule moléculaire |
C26H23N3O2 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H23N3O2/c1-29(2)17-24(19-13-15-27-16-14-19)26(30)21-8-11-23(12-9-21)31-18-22-10-7-20-5-3-4-6-25(20)28-22/h3-17H,18H2,1-2H3 |
Clé InChI |
ZFYIYLALLZECSE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)


![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)


![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)



![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
